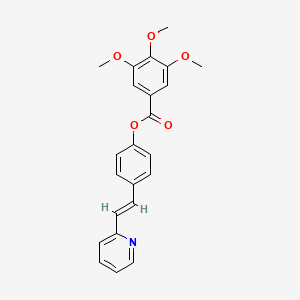

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-26-20-14-17(15-21(27-2)22(20)28-3)23(25)29-19-11-8-16(9-12-19)7-10-18-6-4-5-13-24-18/h4-15H,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONHIGNJKYYTBW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

Synthesis of 2-(pyridin-2-yl)vinylbenzene: This intermediate can be prepared by the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol.

Formation of (E)-4-(2-(pyridin-2-yl)vinyl)phenol: The vinylbenzene derivative is then subjected to a Heck coupling reaction with 4-bromophenol under palladium catalysis to form the desired phenol derivative.

Esterification: The final step involves the esterification of (E)-4-(2-(pyridin-2-yl)vinyl)phenol with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Heck coupling and esterification steps to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Epoxide or diol: from oxidation.

Piperidine derivative: from reduction.

Various substituted benzoates: from nucleophilic substitution.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders due to the presence of the pyridine ring.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological processes involving pyridine-containing compounds.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The vinyl group and trimethoxybenzoate moiety can also participate in π-π interactions and hydrophobic interactions, respectively, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substituent variations, physicochemical properties, and biological relevance. Key analogs include:

Substituent Position Variations

- trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) : Differs in the pyridine ring substitution (4-position vs. 2-position). This positional isomer exhibits altered crystallographic parameters (space group P21, β = 91.722°) and reduced conjugation efficiency due to steric hindrance, as evidenced by UV-Vis redshift differences (~10 nm) compared to the 2-pyridinyl analog .

- (E)-4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO (V) : Incorporates a TEMPO radical moiety instead of the trimethoxybenzoate group. This derivative shows enhanced redox activity but reduced solubility in polar solvents due to the bulky nitroxide group .

Ester Group Modifications

- 2-Ethoxy-4-{(E)-[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate (): Features a pyrimidinylidene substituent. This modification increases molecular weight (576.558 g/mol) and introduces additional hydrogen-bonding sites, enhancing thermal stability (melting point >200°C) compared to the target compound .

- 4-Acetamidophenyl 3,4,5-trimethoxybenzoate (): Replaces the styrylpyridine group with an acetamido-phenyl moiety. This analog exhibits stronger antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) due to improved membrane permeability .

Bioactive Analogs

- N-(4-(2-(3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinecarbonyl)phenyl)nicotinamide (): A hydrazone-linked derivative with demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.7 µM).

- (E)-2-ethoxy-4-((2-(2-(naphthalene-1-yloxy)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate (): Incorporates a naphthalene moiety, improving lipophilicity (logP = 3.2) and fluorescence properties (λem = 450 nm), which are absent in the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Stability : The (E)-styrylpyridine core in the target compound provides superior conjugation and crystallinity compared to pyridin-4-yl analogs, as confirmed by X-ray diffraction .

- Biological Relevance : While the trimethoxybenzoate group is associated with antimicrobial and cytotoxic activities in analogs (e.g., and ), the target compound’s bioactivity remains underexplored. Its ester linkage may limit cellular uptake compared to amide derivatives .

- Synthetic Versatility: The Knoevenagel and Steglich esterification methods used for synthesis () are scalable but require optimization for yield (>60% reported for similar compounds) .

Notes

- The comparison highlights the impact of substituent position and functional groups on physicochemical and biological properties.

- Contradictions in bioactivity data (e.g., amides vs. esters) suggest structure-activity relationships warrant deeper investigation.

Biological Activity

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a pyridine moiety, a vinyl group, and a trimethoxybenzoate structure, which are critical for its biological interactions.

1. Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : Compounds with similar structures have shown IC50 values ranging from 0.52 to 6.26 μM , indicating potent activity against breast cancer cells .

- Mechanism of Action : The cytotoxicity is often attributed to the inhibition of tubulin polymerization and interference with oncogenic kinases, leading to cell cycle arrest and apoptosis .

2. Anti-Cancer Mechanisms

The compound's mechanism of action involves several pathways:

- Tubulin Inhibition : Similar compounds have been identified as tubulin polymerization inhibitors (TBIs), which disrupt microtubule formation essential for mitosis .

- Cell Cycle Arrest : Induction of pre-G1 and G2/M phase cell cycle arrest has been documented, suggesting that these compounds can effectively halt cancer cell proliferation .

Data Table: Cytotoxicity and Mechanistic Insights

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 16a | MCF-7 | 0.52 | Tubulin polymerization inhibition |

| Compound 16b | MCF-7/ADR | 6.26 | Inhibition of oncogenic kinases |

| Compound 16d | HT29 | 4.16 | Induction of apoptosis and cell cycle arrest |

Case Study 1: Pyrrolizine Derivatives

A study involving pyrrolizine derivatives bearing a trimethoxyphenyl moiety demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A2780. The derivatives exhibited IC50 values as low as 0.10 μM , showcasing their potential as effective anti-cancer agents .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that these compounds inhibited multiple oncogenic kinases and induced early apoptosis in MCF-7 cells. Molecular docking analyses indicated high binding affinities for tubulin and CDK-2 proteins, further supporting their role as potential therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate?

Methodological Answer:

The synthesis involves coupling a pyridinylvinylphenol precursor with 3,4,5-trimethoxybenzoyl chloride. Key steps include:

- Reagents : Use of 3,4,5-trimethoxybenzoyl chloride (analogous to procedures in ) activated with pyridine or DMAP in THF .

- Reaction Conditions : Room temperature, inert atmosphere (N₂/Ar), and monitoring via TLC.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters : - Steric hindrance from the pyridinylvinyl group requires prolonged reaction times (24–48 hrs).

- Excess acyl chloride (1.5–2.0 eq) ensures complete esterification.

Basic: How to characterize the compound’s purity and structure?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₂₅H₂₃NO₅: 425.16). Compare fragmentation patterns with analogs (e.g., ) .

- NMR : ¹H/¹³C NMR to verify vinyl (δ 6.5–7.5 ppm, J = 16 Hz for E-isomer) and trimethoxybenzoyl groups (δ 3.8–4.0 ppm for OCH₃) .

- HPLC : Purity >95% with C18 columns (acetonitrile/water, 0.1% TFA).

Advanced: How to evaluate its biological activity against cancer cell lines?

Methodological Answer:

Design a multi-tiered assay:

In Vitro Cytotoxicity : Use MTT assays on HeLa, MCF-7, and A549 cells (dose range: 0.1–100 µM). Include paclitaxel as a positive control.

Mechanistic Studies :

- Tubulin Binding : Competitive assays with fluorescent colchicine () .

- Apoptosis Markers : Western blot for caspase-3/9 and PARP cleavage.

Selectivity : Compare IC₅₀ values between cancerous and non-cancerous (e.g., HEK293) cells.

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Methodological Answer:

Modify key moieties and compare bioactivity:

| Modification | Biological Impact | Reference |

|---|---|---|

| Pyridinyl → Quinolinyl | Reduced tubulin binding (steric clash) | |

| Trimethoxy → Monomethoxy | Loss of cytotoxicity (lower lipophilicity) | |

| E- to Z-isomer | 10-fold lower activity (improper binding geometry) |

Computational Tools : Molecular docking (AutoDock Vina) to predict binding modes to β-tubulin (PDB: 1SA0) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hrs. Monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH. Identify metabolites via LC-MS/MS.

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

- Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvents for NMR, fresh MS calibrants).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous signals (e.g., overlapping vinyl protons) .

- Collaborative Analysis : Compare data with published analogs (e.g., ) to identify systematic errors .

Advanced: What cellular targets are prioritized for interaction studies?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Thermal Shift Assay : Monitor target protein stabilization upon compound binding (e.g., β-tubulin) .

Basic: What purification techniques minimize byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted acyl chloride.

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (validate via melting point and XRD) .

Advanced: How to optimize computational modeling for binding affinity predictions?

Methodological Answer:

- Force Field Selection : Use CHARMM36 for ligand-protein interactions; solvation models (e.g., GB/SA) improve accuracy.

- Dynamics Simulations : 100-ns MD simulations to assess binding stability (RMSD < 2.0 Å acceptable) .

- Free Energy Calculations : MM-PBSA or FEP to estimate ΔGbinding (±1 kcal/mol error margin).

Advanced: How do substituents on the pyridine ring affect bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂ at C₅): Enhance tubulin binding but reduce solubility.

- Hydrophobic Substituents (e.g., -CF₃ at C₄): Improve membrane permeability (logP > 3.5).

- Steric Modifications : Bulky groups (e.g., -Ph) at C₂ disrupt π-π stacking with tubulin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.